R-(-)-Columbianetin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

R-(-)-Columbianetin is a naturally occurring coumarin derivative found in various plants, particularly in the roots of Angelica pubescens. This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of R-(-)-Columbianetin typically involves the extraction from natural sources or chemical synthesis. The chemical synthesis route often starts with the precursor umbelliferone, which undergoes a series of reactions including hydroxylation, methylation, and cyclization to form this compound. The reaction conditions usually involve the use of organic solvents, catalysts, and controlled temperature and pH conditions to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound is primarily achieved through large-scale extraction from plant sources. This involves processes such as solvent extraction, chromatography, and crystallization to isolate and purify the compound. Advances in biotechnological methods, such as plant cell culture techniques, are also being explored to enhance the yield and sustainability of this compound production.

化学反应分析

Types of Reactions

R-(-)-Columbianetin undergoes various chemical reactions, including:

Oxidation: This reaction can convert this compound into its oxidized derivatives, which may have different biological activities.

Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its pharmacological properties.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different substituents into the this compound molecule, leading to the formation of novel derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction efficiency and product yield.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives often exhibit distinct biological activities, making them valuable for further research and development.

科学研究应用

Biological Activities

R-(-)-Columbianetin exhibits several notable biological activities:

- Anti-inflammatory Effects : Research indicates that this compound effectively reduces the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide-stimulated human peripheral blood mononuclear cells. This effect is mediated through the inhibition of the NOD1/NF-κB signaling pathway, which plays a crucial role in inflammatory responses .

- Cosmeceutical Applications : The compound has been identified as a potential lead for cosmeceutical formulations due to its ability to mitigate UVA-induced collagen degradation and reactive oxygen species generation in human dermal fibroblasts. Studies have demonstrated that this compound can suppress matrix metalloproteinase-1 (MMP-1) levels and enhance collagen synthesis, suggesting its utility in anti-aging skin care products .

- Antioxidant Properties : In addition to its anti-inflammatory effects, this compound has shown potential antioxidant activities, providing protective effects against oxidative stress.

Scientific Research Applications

This compound has diverse applications across various scientific domains:

Chemistry

This compound serves as a precursor for synthesizing other coumarin derivatives. Its unique structure allows for modifications that can enhance pharmacological properties or elucidate mechanisms of action in biological systems.

Biology

In biological research, this compound is utilized to investigate its effects on cellular processes such as apoptosis and cell proliferation. Its ability to influence inflammatory pathways makes it a valuable tool for studying chronic inflammatory conditions .

Medicine

The compound's anti-inflammatory, anti-cancer, and antimicrobial properties position it as a potential candidate for developing new therapeutic agents. Ongoing research aims to explore its efficacy in treating conditions characterized by inflammation and oxidative stress .

Case Studies

Several studies have documented the effects of this compound on various biological systems:

Anti-inflammatory Study

A study focused on the anti-inflammatory effects of this compound demonstrated its ability to significantly reduce TNF-α and IL-6 production in LPS-stimulated human peripheral blood mononuclear cells, indicating its potential use in treating inflammatory diseases .

Cosmeceutical Research

Research investigating the cosmeceutical properties of this compound revealed that it could protect against UVA-induced damage by decreasing MMP-1 levels and enhancing collagen synthesis in human dermal fibroblasts, suggesting applications in skincare formulations aimed at reducing photoaging .

作用机制

The mechanism of action of R-(-)-Columbianetin involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. Additionally, this compound can modulate signaling pathways related to cell growth and apoptosis, contributing to its anti-cancer effects.

相似化合物的比较

Similar Compounds

Similar compounds to R-(-)-Columbianetin include other coumarin derivatives such as:

- Umbelliferone

- Scopoletin

- Aesculetin

Uniqueness

This compound stands out due to its unique combination of biological activities and its specific molecular structure, which allows it to interact with multiple targets and pathways. This makes it a versatile compound for various scientific and industrial applications.

生物活性

R-(-)-Columbianetin, a coumarin derivative, has garnered attention due to its diverse biological activities, including anti-inflammatory, antioxidative, anti-tumor, and analgesic properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Pharmacokinetics

This compound is a natural compound found in several plants, notably in Radix Angelicae Pubescentis. Its pharmacokinetics have been studied extensively, revealing that it is metabolized into active forms within the body. A study demonstrated that columbianetin acetate is rapidly distributed and metabolized into columbianetin in vivo, with an absolute bioavailability of approximately 7.0% .

1. Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties. A study using lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs) showed that columbianetin effectively suppressed the production of pro-inflammatory cytokines such as TNF-α and IL-6 through inhibition of the NF-κB signaling pathway .

2. Antioxidative Properties

The antioxidative potential of this compound has been highlighted in various research findings. It has been shown to scavenge reactive oxygen species (ROS) and reduce oxidative stress in cellular models. In human dermal fibroblasts exposed to UVA radiation, this compound significantly decreased nitric oxide generation and ameliorated collagen degradation .

3. Anti-tumor Activity

Research indicates that this compound possesses anti-tumor properties. It has been reported to inhibit the proliferation of cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. The compound's cytotoxic effects were evaluated in various cancer models, demonstrating its potential as an anti-cancer agent .

4. Analgesic Effects

The analgesic activity of this compound has also been documented. Experimental studies revealed that it can reduce pain responses in animal models, suggesting its utility in pain management therapies .

Data Tables

The following table summarizes key kinetic parameters and biological activities associated with this compound:

Case Studies

Case Study 1: Anti-inflammatory Mechanism

In a controlled laboratory setting, PBMCs treated with this compound showed a marked decrease in inflammatory cytokine levels after exposure to LPS. The study utilized ELISA assays to quantify cytokine production, confirming the compound's role in modulating immune responses .

Case Study 2: UV Protection

A study on human dermal fibroblasts demonstrated that this compound treatment resulted in significant protection against UVA-induced damage. The compound not only reduced oxidative stress markers but also enhanced collagen synthesis, indicating its potential for skin protection applications .

属性

CAS 编号 |

52842-47-4 |

|---|---|

分子式 |

C14H14O4 |

分子量 |

246.26 g/mol |

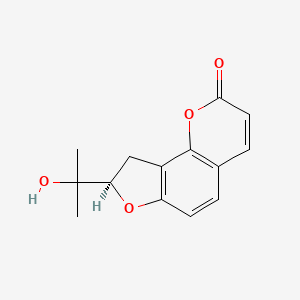

IUPAC 名称 |

(8R)-8-(2-hydroxypropan-2-yl)-8,9-dihydrofuro[2,3-h]chromen-2-one |

InChI |

InChI=1S/C14H14O4/c1-14(2,16)11-7-9-10(17-11)5-3-8-4-6-12(15)18-13(8)9/h3-6,11,16H,7H2,1-2H3/t11-/m1/s1 |

InChI 键 |

YRAQEMCYCSSHJG-LLVKDONJSA-N |

SMILES |

CC(C)(C1CC2=C(O1)C=CC3=C2OC(=O)C=C3)O |

手性 SMILES |

CC(C)([C@H]1CC2=C(O1)C=CC3=C2OC(=O)C=C3)O |

规范 SMILES |

CC(C)(C1CC2=C(O1)C=CC3=C2OC(=O)C=C3)O |

同义词 |

columbianetin columbianetin, (+-)-isomer columbianetin, (S)-isome |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。